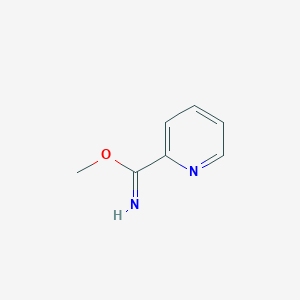

Methyl picolinimidate

Descripción general

Descripción

Methyl picolinimidate (MPI) is an organic compound that has been used in a wide range of scientific research applications. It is a highly versatile molecule, with unique properties that make it suitable for a variety of different research purposes.

Aplicaciones Científicas De Investigación

Chemical and Structural Applications :

- Methyl picolinimidate has been studied for its role in chemical reactions and structural formations. For instance, the reaction of 2-cyanopyridine with Mn(II) in a methanol solution formed a cluster containing O-methyl picolimidate as a ligand. This study highlighted its potential in activating chemical bonds and its use in forming complex chemical structures (Rouco et al., 2018).

Biochemical and Molecular Biology Research :

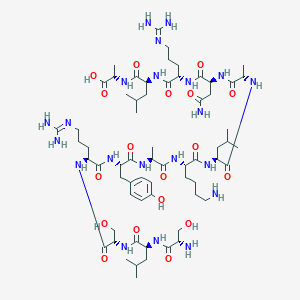

- In molecular biology, this compound has been utilized in enhancing the matrix-assisted laser desorption/ionization (MALDI) signal of peptides. This enhancement facilitates more effective identification and analysis of peptides, indicating its value in proteomics and related fields (Jong-Seo Kim et al., 2008).

Materials Science and Nanotechnology :

- Research has also explored the use of this compound in materials science, particularly in the development of fluorescent silica nanoparticles. These nanoparticles, containing a lanthanide picolinate complex, have potential applications in optical biolabeling and other nanotechnology-based applications (Gomes et al., 2013).

Pharmacological and Medicinal Chemistry :

- In pharmacological research, the significance of N-methylpicolinamides, closely related to this compound, has been studied in the context of developing anticancer therapeutics. These studies delve into the synthesis and structure-activity relationship of picolinamide-containing compounds, indicating their potential in medicinal chemistry (Moku et al., 2019).

Safety and Hazards

Methyl picolinimidate is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

methyl pyridine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGQCMNHXHSFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941315 | |

| Record name | Methyl pyridine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19547-38-7 | |

| Record name | Methyl picolinimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyridine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Picolinimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

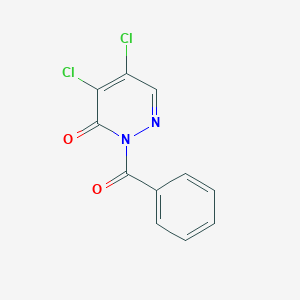

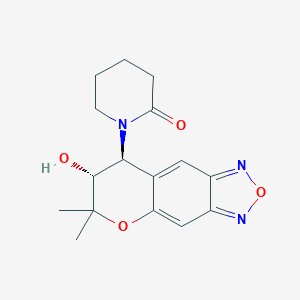

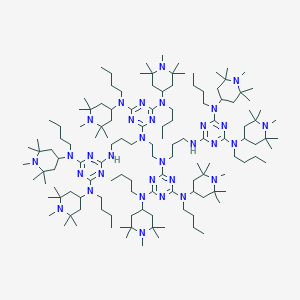

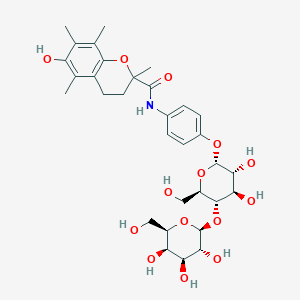

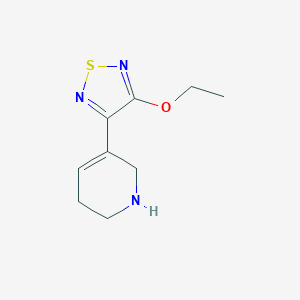

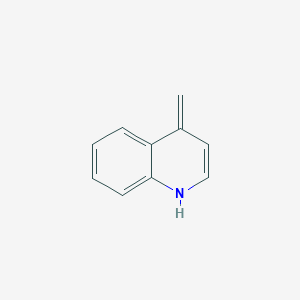

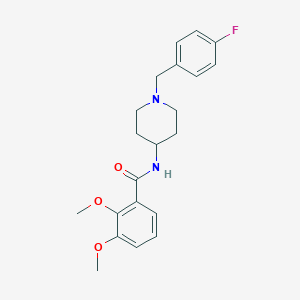

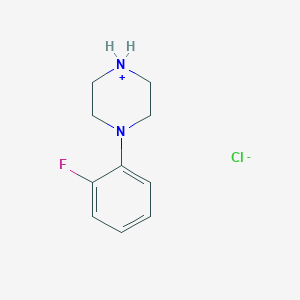

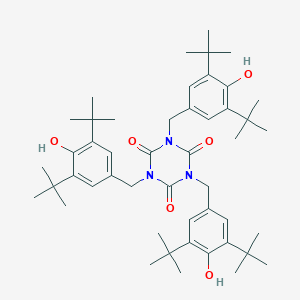

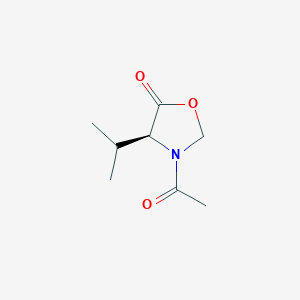

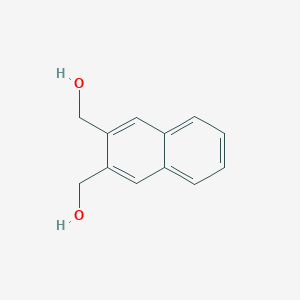

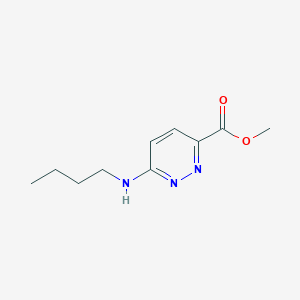

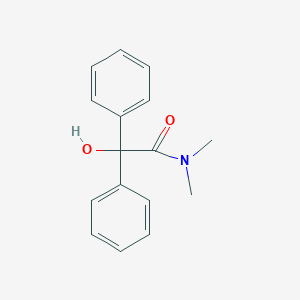

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methyl picolinimidate interact with proteins, and what are the downstream effects?

A1: this compound acts as a reagent that selectively modifies the ε-amino group of lysine residues in proteins. This modification can alter the protein's properties, including:

Q2: Can this compound be used to study the structure of viruses?

A: Yes, the differential reactivity of this compound towards lysine residues in various environments makes it a valuable tool for probing protein topography within assembled structures like viruses. Research on tobacco mosaic virus mutants demonstrated its utility in mapping accessible lysine residues on the virus surface []. This information provides insights into virus assembly and can guide the development of antiviral therapies.

Q3: Is this compound involved in any catalytic reactions?

A: While not a catalyst itself, this compound plays a crucial role in a study involving the synthesis of a biomimetic manganese cluster complex []. The reaction of manganese(II) with 2-cyanopyridine in methanol unexpectedly leads to the formation of a Mn4L6Cl2 cluster, where L represents O-methyl picolinimidate. This suggests that the coordination of 2-cyanopyridine to manganese activates the CN triple bond, facilitating nucleophilic attack by methanol and yielding the picolinimidate ligand.

Q4: Does the modification of lysine residues by this compound always lead to protein inactivation?

A: Not necessarily. While modification can alter protein function, studies on potato virus X (PVX) show that modifying up to two lysine residues per protein subunit with this compound did not abolish infectivity []. This suggests that not all lysine residues are critical for PVX infectivity, highlighting the importance of studying structure-function relationships in proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.